molecular formula C17H21NO5 B1642641 Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)-

Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)-

Cat. No.: B1642641
M. Wt: 319.4 g/mol
InChI Key: JSUWPTFAHGCIFF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a dioxoisoindolinyl moiety, and a methylbutanoate chain. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of tert-butyl 3-methylbutanoate with 2-hydroxy-1,3-dioxoisoindoline under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in various industries.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1,3-dioxoisoindolin-2-yl) carbonate
  • tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate
  • tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Uniqueness

Compared to these similar compounds, Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)oxy-3-methylbutanoate

InChI

InChI=1S/C17H21NO5/c1-10(2)13(16(21)22-17(3,4)5)23-18-14(19)11-8-6-7-9-12(11)15(18)20/h6-10,13H,1-5H3/t13-/m0/s1

InChI Key

JSUWPTFAHGCIFF-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O

SMILES

CC(C)C(C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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